4-(2-Morpholinoethoxy)-3-(trifluoromethyl)benzonitrile
Description
4-(2-Morpholinoethoxy)-3-(trifluoromethyl)benzonitrile is a benzonitrile derivative featuring a trifluoromethyl group at position 3 and a morpholinoethoxy substituent at position 4. The morpholinoethoxy group consists of a morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom) linked to the benzene core via an ethoxy spacer (-OCH2CH2-). This structural motif imparts unique physicochemical properties, such as enhanced solubility due to the polar morpholine ring and metabolic stability from the trifluoromethyl group.
The trifluoromethyl group enhances electron-withdrawing effects and bioavailability, while the morpholinoethoxy group may facilitate hydrogen bonding and target interactions.
Properties
Molecular Formula |
C14H15F3N2O2 |
|---|---|
Molecular Weight |
300.28 g/mol |
IUPAC Name |
4-(2-morpholin-4-ylethoxy)-3-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C14H15F3N2O2/c15-14(16,17)12-9-11(10-18)1-2-13(12)21-8-5-19-3-6-20-7-4-19/h1-2,9H,3-8H2 |
InChI Key |
MJCAXKXESROTDA-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCOC2=C(C=C(C=C2)C#N)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Morpholinoethoxy)-3-(trifluoromethyl)benzonitrile typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 4-(2-Morpholinoethoxy)benzonitrile.
Reaction with Trifluoromethylating Agents:
Reaction Conditions: The reactions are usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(2-Morpholinoethoxy)-3-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzonitrile moiety, where nucleophiles like amines or thiols can replace the nitrile group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted benzonitriles with various functional groups.
Scientific Research Applications
4-(2-Morpholinoethoxy)-3-(trifluoromethyl)benzonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Biological Studies: It serves as a probe in biological assays to study enzyme interactions and cellular pathways.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-(2-Morpholinoethoxy)-3-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring and trifluoromethyl group play crucial roles in binding to these targets, modulating their activity and leading to desired biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features, molecular weights, and applications of 4-(2-Morpholinoethoxy)-3-(trifluoromethyl)benzonitrile with structurally related benzonitrile derivatives:
*Calculated based on formula C14H15F3N2O2.
Key Observations:
Substituent Flexibility : The ethoxy spacer in the target compound increases conformational flexibility compared to the direct morpholine attachment in 4-(Morpholin-4-yl)-3-(trifluoromethyl)benzonitrile. This may enhance binding to target proteins by allowing optimal orientation of the morpholine ring .
Electronic Effects : The trifluoromethyl group at position 3 (meta to benzonitrile) in the target compound contrasts with its position in 4-((2-formylphenyl)ethynyl)-2-(trifluoromethyl)benzonitrile (position 2), altering electron distribution and steric interactions .
Functional Group Diversity: Compounds like 5FB (thiazolidinone) and diazirinyl derivatives () highlight the benzonitrile core’s adaptability for diverse applications, ranging from antidiabetic agents to photoreactive probes.
Physicochemical Properties
- Solubility: The morpholinoethoxy group improves aqueous solubility compared to lipophilic substituents (e.g., trifluoromethylthio in ). However, it is less polar than the thiazolidinone group in 5FB, which may enhance membrane permeability .
- Hydrogen Bonding: The morpholine ring’s oxygen and nitrogen atoms enable hydrogen bonding, similar to the carbonyl groups in 5FB.
- Crystal Packing : In 4-(Morpholin-4-yl)-3-(trifluoromethyl)benzonitrile, intramolecular hydrogen bonds stabilize a chair conformation for the morpholine ring, while intermolecular interactions form chains parallel to the [1 0 1] direction . The target compound’s ethoxy linker may disrupt such packing, altering crystallinity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
